molecular formula C7H7BrClFN2 B6215673 2-bromo-6-fluorobenzene-1-carboximidamide hydrochloride CAS No. 2742653-14-9

2-bromo-6-fluorobenzene-1-carboximidamide hydrochloride

Cat. No. B6215673
CAS RN: 2742653-14-9
M. Wt: 253.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-fluorobenzene-1-carboximidamide hydrochloride, also known as BFC, is a fluorinated carboximidamide compound that has been studied extensively in the scientific community. BFC has a wide range of applications in the laboratory, including synthesis, biochemical and physiological research, and drug development.

Scientific Research Applications

2-bromo-6-fluorobenzene-1-carboximidamide hydrochloride has been studied extensively for its potential applications in scientific research. It has been used in a variety of biochemical and physiological studies, including studies of enzyme kinetics, signal transduction pathways, and drug metabolism. 2-bromo-6-fluorobenzene-1-carboximidamide hydrochloride has also been used to synthesize a variety of other compounds, including fluorinated carboximidamides, fluorinated amides, and fluorinated peptides.

Mechanism of Action

2-bromo-6-fluorobenzene-1-carboximidamide hydrochloride has been studied for its potential mechanism of action in biochemical and physiological studies. It is believed that 2-bromo-6-fluorobenzene-1-carboximidamide hydrochloride binds to specific proteins in the cell, which can then activate or inhibit the activity of those proteins. This mechanism of action has been studied in the context of signal transduction pathways, enzyme kinetics, and drug metabolism.
Biochemical and Physiological Effects
2-bromo-6-fluorobenzene-1-carboximidamide hydrochloride has been studied for its potential biochemical and physiological effects. In studies of enzyme kinetics, 2-bromo-6-fluorobenzene-1-carboximidamide hydrochloride has been shown to inhibit the activity of certain enzymes. In studies of signal transduction pathways, 2-bromo-6-fluorobenzene-1-carboximidamide hydrochloride has been shown to modify the activity of certain receptors. In studies of drug metabolism, 2-bromo-6-fluorobenzene-1-carboximidamide hydrochloride has been shown to modify the metabolism of certain drugs.

Advantages and Limitations for Lab Experiments

2-bromo-6-fluorobenzene-1-carboximidamide hydrochloride has several advantages for laboratory experiments. It is a highly soluble compound, which makes it easy to handle and store. Additionally, it is a relatively stable compound, which makes it suitable for long-term storage. However, 2-bromo-6-fluorobenzene-1-carboximidamide hydrochloride also has several limitations. It is a relatively expensive compound, which can limit its use in laboratory experiments. Additionally, it can be toxic if handled improperly, which can lead to safety concerns in the laboratory.

Future Directions

There are a variety of potential future directions for 2-bromo-6-fluorobenzene-1-carboximidamide hydrochloride research. 2-bromo-6-fluorobenzene-1-carboximidamide hydrochloride could be used to develop new drugs or drug delivery systems. Additionally, 2-bromo-6-fluorobenzene-1-carboximidamide hydrochloride could be used to study the mechanism of action of other compounds, such as fluorinated peptides or fluorinated amides. 2-bromo-6-fluorobenzene-1-carboximidamide hydrochloride could also be used to study the effects of fluorinated compounds on biochemical and physiological processes. Finally, 2-bromo-6-fluorobenzene-1-carboximidamide hydrochloride could be used to develop new synthetic methods, such as the synthesis of fluorinated carboximidamides.

Synthesis Methods

2-bromo-6-fluorobenzene-1-carboximidamide hydrochloride can be synthesized using a variety of methods, including the reaction of 2-bromo-6-fluorobenzene-1-carboxylic acid with an amine, such as ethylenediamine or triethylamine. The reaction is typically carried out in aqueous solution at temperatures ranging from 50 to 80°C. The reaction yields the desired product in high yields, typically greater than 95%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-6-fluorobenzene-1-carboximidamide hydrochloride involves the conversion of 2-bromo-6-fluorobenzoic acid to the corresponding acid chloride, followed by reaction with ammonia to form the carboximidamide. The resulting carboximidamide is then treated with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2-bromo-6-fluorobenzoic acid", "thionyl chloride", "ammonia", "hydrochloric acid" ], "Reaction": [ "1. Conversion of 2-bromo-6-fluorobenzoic acid to the corresponding acid chloride using thionyl chloride", "2. Reaction of the acid chloride with ammonia to form the carboximidamide", "3. Treatment of the carboximidamide with hydrochloric acid to form the hydrochloride salt" ] }

CAS RN

2742653-14-9

Molecular Formula

C7H7BrClFN2

Molecular Weight

253.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.